CID 13495652
Description
CID 13495652 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. The mass spectrum and chromatographic data in Figure 1 of further indicate its molecular weight and fragmentation patterns, which are critical for structural elucidation .
Properties
Molecular Formula |
C8H19AsN |
|---|---|
Molecular Weight |
204.16 g/mol |
InChI |
InChI=1S/C8H19AsN/c1-3-5-6-9-7-8-10-4-2/h10H,3-8H2,1-2H3 |
InChI Key |
KCYCNOQSVRUAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As]CCNCC |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 13495652 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
CID 13495652 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility.
Mechanism of Action
The mechanism of action of CID 13495652 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
To contextualize CID 13495652, we compare it with structurally or functionally analogous compounds based on evidence categories:
Comparison with Oscillatoxin Derivatives ()
Oscillatoxins are marine-derived toxins with polyketide backbones.
Key Differences :
- Oscillatoxins exhibit complex polyketide structures with lactone rings, whereas this compound may belong to simpler terpenoid classes based on GC-MS volatility .
Comparison with Photocleavable CIDs ()
Chemical inducers of dimerization (CIDs) like rapamycin derivatives are tools for controlling protein interactions.
Key Differences :
- Photocleavable CIDs are engineered for precise biological manipulation, whereas this compound’s role in essential oils suggests natural product origins .
Comparison with Ginsenosides ()
Ginsenosides (e.g., Rf and F11) are triterpene saponins analyzed via LC-ESI-MS with collision-induced dissociation (CID).
Key Differences :
- Ginsenosides are polar saponins requiring LC-ESI-MS, while this compound’s volatility suits GC-MS .
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